2-[4-(4-methoxybenzoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide
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Overview
Description
2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a methoxybenzoyl group, a benzoxazinone ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoyl chloride with appropriate amines and other reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A precursor used in the synthesis of the target compound.
2-Methoxybenzoyl chloride: Another related compound with similar reactivity and applications.
Uniqueness
2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxybenzoyl group, benzoxazinone ring, and phenylacetamide moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H20N2O5 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[4-(4-methoxybenzoyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H20N2O5/c1-30-18-13-11-16(12-14-18)23(28)26-19-9-5-6-10-21(19)31-24(29)20(26)15-22(27)25-17-7-3-2-4-8-17/h2-14,20H,15H2,1H3,(H,25,27) |
InChI Key |
BRADCINCUGAGSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C(=O)OC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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